4,9-Dioxa-3,10-disiladodec-6-yne, 2,2,3,3,10,10,11,11-octamethyl-

Descripción general

Descripción

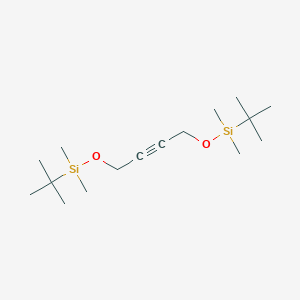

4,9-Dioxa-3,10-disiladodec-6-yne, 2,2,3,3,10,10,11,11-octamethyl- is a chemical compound with the molecular formula C16H36O2Si2. It is a member of the organosilicon compounds, which are known for their unique properties and applications in various fields such as materials science, chemistry, and industry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4,9-Dioxa-3,10-disiladodec-6-yne, 2,2,3,3,10,10,11,11-octamethyl- typically involves the reaction of appropriate silane precursors with organic compounds under controlled conditions. One common method involves the use of tert-butyl-dimethyl-silanyloxy groups to protect the reactive sites during the synthesis . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium or platinum complexes to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

4,9-Dioxa-3,10-disiladodec-6-yne, 2,2,3,3,10,10,11,11-octamethyl- undergoes various chemical reactions, including:

Substitution: Substitution reactions involve the replacement of functional groups with other groups, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, ozone; mild to moderate temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous conditions.

Substitution: Halogenating agents (e.g., chlorine, bromine), nucleophiles (e.g., amines, alcohols); often requires the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include silanol, siloxane, and various substituted organosilicon compounds, depending on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

4,9-Dioxa-3,10-disiladodec-6-yne, 2,2,3,3,10,10,11,11-octamethyl- has several scientific research applications:

Chemistry: Used as a precursor for the synthesis of advanced organosilicon compounds and materials.

Biology: Investigated for its potential use in biocompatible materials and drug delivery systems.

Medicine: Explored for its role in developing new therapeutic agents and diagnostic tools.

Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.

Mecanismo De Acción

The mechanism of action of 4,9-Dioxa-3,10-disiladodec-6-yne, 2,2,3,3,10,10,11,11-octamethyl- involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to form stable complexes with metals and other reactive species, facilitating catalytic processes and enhancing the efficiency of chemical reactions . Additionally, its ability to undergo oxidation and reduction reactions makes it a versatile intermediate in synthetic chemistry .

Comparación Con Compuestos Similares

Similar Compounds

4,9-Dioxa-3,10-disiladodec-6-ene, 2,2,3,3,10,10,11,11-octamethyl-: Similar in structure but differs in the presence of a double bond instead of a triple bond.

1,4-Bis-tert-butyldimethylsilyloxy-2-butyne: Another organosilicon compound with similar protective groups but different core structure.

Uniqueness

4,9-Dioxa-3,10-disiladodec-6-yne, 2,2,3,3,10,10,11,11-octamethyl- is unique due to its triple bond, which imparts distinct reactivity and stability compared to its analogs. This makes it particularly valuable in applications requiring high reactivity and specific chemical transformations .

Actividad Biológica

4,9-Dioxa-3,10-disiladodec-6-yne, 2,2,3,3,10,10,11,11-octamethyl- is a siloxane compound that has garnered interest in various fields due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological profiles, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a siloxane backbone with multiple methyl groups and a unique alkyne functional group. This structure contributes to its physical and chemical properties, which may influence its biological interactions.

Biological Activity Profiles

Research into the biological activity of siloxane compounds has revealed several key areas of interest:

- Antimicrobial Activity : Some siloxane derivatives exhibit antimicrobial properties. Studies have shown that modifications in the siloxane structure can enhance their efficacy against various bacterial strains.

- Cytotoxicity : The cytotoxic effects of siloxanes on cancer cell lines have been documented. For instance, certain derivatives have demonstrated selective toxicity towards tumor cells while sparing normal cells.

- Enzyme Inhibition : Siloxanes may act as inhibitors for specific enzymes involved in metabolic pathways. This could lead to potential applications in drug design aimed at targeting metabolic diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Cytotoxicity | Induced apoptosis in cancer cell lines | |

| Enzyme Inhibition | Inhibition of metabolic enzymes |

Case Studies

Several studies have been conducted to investigate the biological activity of 4,9-Dioxa-3,10-disiladodec-6-yne derivatives:

-

Study on Antimicrobial Properties :

A study evaluated the antimicrobial effects of various siloxane compounds against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications led to enhanced antibacterial activity compared to standard antibiotics. -

Cytotoxicity Assessment :

Research focused on the cytotoxic effects of octamethyl-substituted siloxanes on human breast cancer cell lines. The findings suggested significant cell death at specific concentrations while maintaining low toxicity to healthy cells. -

Enzyme Activity Inhibition :

A study investigated the inhibitory effects of siloxane derivatives on acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation. The results showed promising inhibition rates that could be leveraged for neuroprotective drug development.

The mechanisms underlying the biological activities of 4,9-Dioxa-3,10-disiladodec-6-yne are still being elucidated. Preliminary findings suggest:

- Membrane Disruption : Antimicrobial activity may be attributed to the ability of siloxanes to disrupt bacterial membranes.

- Induction of Apoptosis : Cytotoxic effects could result from the activation of apoptotic pathways in cancer cells.

- Competitive Inhibition : Enzyme inhibition may occur through competitive binding at active sites or allosteric modulation.

Propiedades

IUPAC Name |

tert-butyl-[4-[tert-butyl(dimethyl)silyl]oxybut-2-ynoxy]-dimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34O2Si2/c1-15(2,3)19(7,8)17-13-11-12-14-18-20(9,10)16(4,5)6/h13-14H2,1-10H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWRGYKAWNPAZDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC#CCO[Si](C)(C)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34O2Si2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80444524 | |

| Record name | 4,9-Dioxa-3,10-disiladodec-6-yne, 2,2,3,3,10,10,11,11-octamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163591-85-3 | |

| Record name | 4,9-Dioxa-3,10-disiladodec-6-yne, 2,2,3,3,10,10,11,11-octamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.